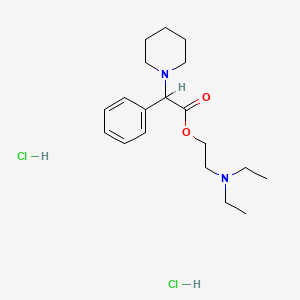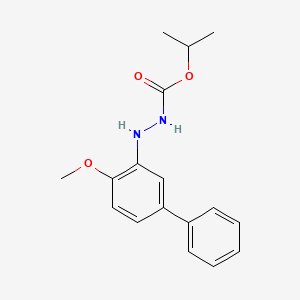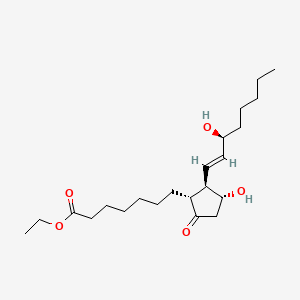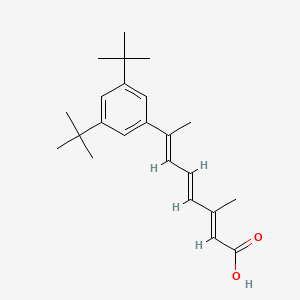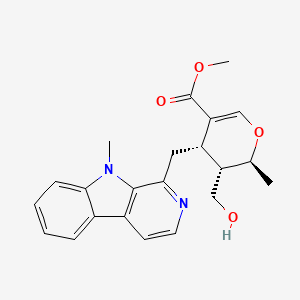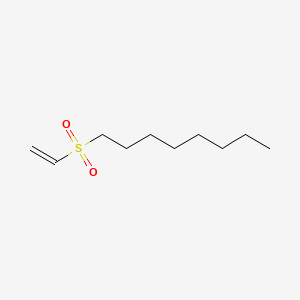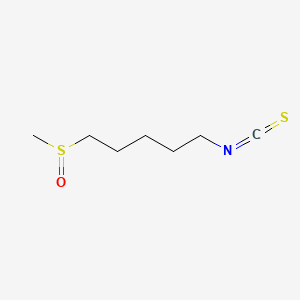![molecular formula C25H23N5O3 B1667070 2-ethyl-9-methyl-13-[2-(1-oxidoquinolin-1-ium-4-yl)oxyethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one CAS No. 380378-81-4](/img/structure/B1667070.png)
2-ethyl-9-methyl-13-[2-(1-oxidoquinolin-1-ium-4-yl)oxyethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BILR 355 is a second-generation nonnucleoside reverse transcriptase inhibitor. It is under clinical development for the treatment of human immunodeficiency virus infection, particularly in individuals who harbor virus resistant to the currently available nonnucleoside reverse transcriptase inhibitors .
Preparation Methods
The preparation of BILR 355 involves synthetic routes and reaction conditions that are meticulously designed to ensure high purity and yield. The compound is typically synthesized through a series of chemical reactions that involve the formation of key intermediates, followed by their subsequent transformation into the final product. Industrial production methods often involve the use of advanced techniques such as high-performance liquid chromatography for purification and characterization .
Chemical Reactions Analysis
BILR 355 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BILR 355 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the mechanisms of nonnucleoside reverse transcriptase inhibitors. In biology and medicine, it is being investigated for its potential to treat human immunodeficiency virus infection, particularly in cases where the virus has developed resistance to other treatments. Additionally, BILR 355 is used in pharmacokinetic studies to evaluate its absorption, distribution, metabolism, and excretion properties .
Mechanism of Action
BILR 355 exerts its effects by inhibiting the activity of reverse transcriptase, an enzyme that is essential for the replication of human immunodeficiency virus. It binds to a hydrophobic pocket near the polymerase active site of the enzyme, thereby inhibiting the chemical step of the polymerization reaction. This prevents the virus from replicating and spreading within the host .
Comparison with Similar Compounds
BILR 355 is unique among nonnucleoside reverse transcriptase inhibitors due to its ability to inhibit strains of human immunodeficiency virus that are resistant to other nonnucleoside reverse transcriptase inhibitors. Similar compounds include efavirenz, nevirapine, and etravirine, which also inhibit reverse transcriptase but may not be as effective against resistant strains .
Properties
CAS No. |
380378-81-4 |
|---|---|
Molecular Formula |
C25H23N5O3 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-ethyl-9-methyl-13-[2-(1-oxidoquinolin-1-ium-4-yl)oxyethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
InChI |
InChI=1S/C25H23N5O3/c1-3-29-23-19(25(31)28(2)21-9-6-12-26-24(21)29)15-17(16-27-23)11-14-33-22-10-13-30(32)20-8-5-4-7-18(20)22/h4-10,12-13,15-16H,3,11,14H2,1-2H3 |
InChI Key |
BEMBRAMZGVDPMH-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=CC=N2)N(C(=O)C3=C1N=CC(=C3)CCOC4=CC=[N+](C5=CC=CC=C54)[O-])C |
Canonical SMILES |
CCN1C2=C(C=CC=N2)N(C(=O)C3=C1N=CC(=C3)CCOC4=CC=[N+](C5=CC=CC=C54)[O-])C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
11-ethyl-5,11-dihydro-5-methyl-8-(2-(1-oxido-4-quinolinyl)ethyl)-6H-dipyrido(3,2-b,2',3'-e)(1,4)diazepin-6-one 5,11-dihydro-11-ethyl-5-methyl-8-(2-(1-oxido-4-quinolinyl)ethyl)-6H-dipyrido(3,2-B,2',3'-E)(1,4)diazepin-6-one 5,11-dihydro-EMODDO BILR 355 BILR-355 BILR355 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



